(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol
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Overview
Description
(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol: is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a phenyl ring, with a methanol group as the functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol typically begins with commercially available starting materials such as 4-hydroxy-2-methylbenzaldehyde and cyclopropylmethanol.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-cyclopropylmethoxy-2-methylbenzaldehyde or 4-cyclopropylmethoxy-2-methylbenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of phenyl derivatives with biological molecules.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the phenyl ring play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (4-Cyclopropylmethoxy-2-methylphenyl)(methyl)sulfane
- (4-Cyclopropylmethoxy-2-methylphenyl)(phenyl)methanone
Comparison:
- Structural Differences: While (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol contains a methanol group, similar compounds may contain different functional groups such as sulfane or methanone.
- Unique Properties: The presence of the methanol group in this compound imparts unique chemical reactivity and potential applications compared to its analogs.
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLUGVRPVHLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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